Acetamide, 2-mercapto-N-1-naphthalenyl-
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Overview
Description
Acetamide, 2-mercapto-N-1-naphthalenyl-: is an organic compound with the molecular formula C12H11NOS. It is known for its unique structure, which includes a naphthalene ring and a mercapto group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl- typically involves the reaction of 2-mercaptoacetic acid with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride, which facilitates the formation of the acetamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, 2-mercapto-N-1-naphthalenyl- can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Acetamide, 2-mercapto-N-1-naphthalenyl- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways .
Medicine: The compound is being investigated for its potential therapeutic applications. Its interactions with molecular targets in the body could lead to the development of new drugs for various diseases .
Industry: In the industrial sector, Acetamide, 2-mercapto-N-1-naphthalenyl- is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Acetamide, 2-mercapto-N-1-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
- Acetamide, N-1-naphthyl-
- N-Acetyl-1-naphthylamine
- 1-Acetamidonaphthalene
Comparison: Acetamide, 2-mercapto-N-1-naphthalenyl- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. This makes it more versatile in chemical reactions and potentially more effective in biological applications .
Properties
CAS No. |
10156-37-3 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-sulfanylacetamide |
InChI |
InChI=1S/C12H11NOS/c14-12(8-15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H,13,14) |
InChI Key |
LAZZFNUBDVWSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CS |
Origin of Product |
United States |
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